molecular formula C21H17N3O4S B14230586 N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827577-04-8

N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B14230586
CAS No.: 827577-04-8
M. Wt: 407.4 g/mol
InChI Key: SHLOMNPVAZLOSQ-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyanophenoxy group, a sulfamoyl group, and an acetamide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenol with a suitable halogenated phenyl compound to form the cyanophenoxy intermediate. This intermediate is then reacted with a sulfamoyl chloride derivative under controlled conditions to introduce the sulfamoyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyanophenoxy group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy or sulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide: A closely related compound with a similar structure but different positional isomerism.

    N-(4-{[2-(2-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide: Another similar compound with a methoxy group instead of a cyano group.

Uniqueness

N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanophenoxy group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological properties.

Properties

CAS No.

827577-04-8

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-[[2-(2-cyanophenoxy)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H17N3O4S/c1-15(25)23-17-10-12-18(13-11-17)29(26,27)24-19-7-3-5-9-21(19)28-20-8-4-2-6-16(20)14-22/h2-13,24H,1H3,(H,23,25)

InChI Key

SHLOMNPVAZLOSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3C#N

Origin of Product

United States

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